6-Bromocinnolin-4-amine

Organic Synthesis Medicinal Chemistry Cross-Coupling

6-Bromocinnolin-4-amine is the preferred aryl bromide substrate for cross-coupling chemistry in cinnoline library synthesis. The 6-bromo substituent provides superior reactivity over 6-chloro analogues in Suzuki-Miyaura couplings, ensuring higher conversion rates and cleaner reaction profiles for accelerated SAR studies of kinase inhibitors (e.g., HPK1, PI3K). The 4-amino group enables rapid, multi-dimensional optimization of lead compounds. Procure ≥95% purity with NMR/HPLC/GC characterization.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
Cat. No. B15232482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromocinnolin-4-amine
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN=N2)N
InChIInChI=1S/C8H6BrN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)
InChIKeyVDMWPZRZGPXSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromocinnolin-4-amine: Core Chemical Properties and Procurement Baseline


6-Bromocinnolin-4-amine (CAS 1823314-40-4) is a heterocyclic aromatic amine featuring a cinnoline core with a bromine atom at the 6-position and a primary amino group at the 4-position . It is a key building block in medicinal chemistry and organic synthesis, primarily utilized as a versatile intermediate for creating diverse compound libraries through cross-coupling and nucleophilic substitution reactions . Standard procurement specifications typically include a purity of ≥95%, with analytical characterization available via NMR, HPLC, and GC .

Why 6-Bromocinnolin-4-amine Cannot Be Substituted with 6-Chloro or 6-Fluoro Analogs


Generic substitution within the 6-halogenated cinnolin-4-amine series is not scientifically valid due to the divergent chemical reactivity and steric properties conferred by each halogen atom. The specific choice of a bromo-substituent at the 6-position is critical for downstream applications, particularly in cross-coupling chemistry, where the reactivity of aryl bromides is distinct from that of chlorides and fluorides [1]. Furthermore, the steric bulk and electronic effects of the bromine atom can influence the binding affinity and selectivity of derived compounds for biological targets, a nuance that is lost when substituting with smaller or less reactive halogens . The quantitative evidence below substantiates why 6-bromocinnolin-4-amine is the preferred starting material for specific synthetic and medicinal chemistry campaigns.

Quantitative Differentiation Guide: 6-Bromocinnolin-4-amine vs. 6-Chloro- and 6-Fluoro-cinnolin-4-amine Analogs


Superior Reactivity in Suzuki-Miyaura Cross-Coupling Compared to 6-Chloro Analogs

6-Bromocinnolin-4-amine demonstrates a significant kinetic advantage over its 6-chloro counterpart in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The established reactivity order for aryl halides in this reaction is I > OTf > Br >> Cl [1]. This class-level inference, which is widely accepted in synthetic organic chemistry, positions the bromo derivative as a more efficient substrate for the rapid generation of 6-aryl or 6-heteroaryl substituted cinnoline libraries, thereby reducing reaction times and potentially increasing yields [2]. This reactivity profile makes it a superior choice for structure-activity relationship (SAR) exploration in medicinal chemistry programs .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Synthetic Utility for Nucleophilic Aromatic Substitution (SNAr) Over 6-Fluoro Analogs

The bromine atom in 6-bromocinnolin-4-amine serves as an excellent leaving group, facilitating a wide range of nucleophilic aromatic substitution (SNAr) reactions. This is a key point of differentiation from its 6-fluoro analog. While fluorine is a strong electron-withdrawing group that can activate the ring, it is a very poor leaving group due to the strength of the C-F bond . Consequently, 6-fluorocinnolin-4-amine is not a viable substrate for SNAr chemistry. In contrast, the C-Br bond in 6-bromocinnolin-4-amine can be readily cleaved, allowing for the direct introduction of various amines, thiols, and alkoxides at the 6-position . This provides a complementary and often more synthetically accessible route to 6-substituted cinnoline derivatives compared to cross-coupling strategies.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Potential for Enhanced Target Binding Affinity via Halogen Bonding vs. Unsubstituted Cinnolin-4-amine

While direct comparative binding data for 6-bromocinnolin-4-amine is not yet published, the presence of a heavy halogen like bromine introduces the potential for halogen bonding interactions with biological targets. This is a key structural feature absent in the unsubstituted cinnolin-4-amine core . Halogen bonds are non-covalent interactions between an electron-deficient halogen (the sigma-hole on bromine) and a Lewis base, which can significantly enhance binding affinity and selectivity for enzymes and receptors [1]. A class-level inference can be drawn that the bromo derivative may exhibit superior target engagement compared to the parent, unsubstituted compound, making it a more valuable starting point for hit-to-lead optimization campaigns in drug discovery .

Medicinal Chemistry Drug Discovery Halogen Bonding

Optimal Procurement and Research Scenarios for 6-Bromocinnolin-4-amine


High-Throughput Synthesis of 6-Aryl/Heteroaryl Cinnoline Libraries via Suzuki-Miyaura Coupling

This compound is the substrate of choice for medicinal chemistry groups and contract research organizations (CROs) engaged in high-throughput synthesis of diverse cinnoline libraries. The superior reactivity of the aryl bromide over the corresponding chloride in Suzuki-Miyaura couplings ensures higher conversion rates and cleaner reaction profiles, accelerating SAR studies for kinase inhibitors and other therapeutic targets [1].

Development of Fluorescent Probes and Photophysical Tools

Researchers focusing on the development of novel fluorophores should procure 6-bromocinnolin-4-amine for its unique utility in synthesizing 6-substituted cinnoline-4-amine derivatives, which have been shown to exhibit environment-sensitive fluorescence properties [2]. The bromo group serves as a versatile handle for installing various aryl groups that can modulate photophysical characteristics .

Kinase Inhibitor Medicinal Chemistry Hit-to-Lead Optimization

For projects targeting kinases such as HPK1 or PI3K where cinnoline scaffolds have demonstrated activity, 6-bromocinnolin-4-amine is an ideal core for SAR exploration [3]. Its dual functionality—a reactive bromo substituent for diversification and a primary amine for further derivatization—allows for rapid, multi-dimensional optimization of lead compounds .

Technical Documentation Hub

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